molecular formula C8H12N2O2 B13631996 methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B13631996
M. Wt: 168.19 g/mol
InChI Key: AMCHGRPOFJZGBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate typically involves the reaction of pyrrole with appropriate reagents to introduce the amino and ester functional groups. One common method involves the alkylation of pyrrole with a suitable ester precursor, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated processes to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and ester functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the amino group.

    Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Contains a pyrazole ring instead of a pyrrole ring.

    Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate: Contains an indole ring and a naphthalene moiety.

Uniqueness

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is unique due to the presence of both amino and ester functional groups on the pyrrole ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7(9)5-6-3-2-4-10-6/h2-4,7,10H,5,9H2,1H3

InChI Key

AMCHGRPOFJZGBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CN1)N

Origin of Product

United States

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